

Application Notes and Protocols for AM-8735 in In Vitro Assays

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Compound of Interest

Compound Name: AM-8735

Cat. No.: B12291446

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These application notes provide detailed information and protocols for the use of **AM-8735**, a potent and selective MDM2 inhibitor, in various in vitro assays. Adherence to these guidelines will help ensure the generation of reliable and reproducible data.

Introduction to AM-8735

AM-8735 is a small molecule inhibitor that disrupts the interaction between MDM2 and p53.^[1] By blocking this interaction, **AM-8735** can stabilize p53, leading to the activation of p53-mediated downstream signaling pathways. This results in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.^[2] It has demonstrated potent inhibition of the MDM2-p53 interaction with an IC₅₀ of 25 nM.^[1]

Solubility of AM-8735

Proper solubilization of **AM-8735** is critical for accurate and reproducible results in in vitro assays. The solubility of **AM-8735** in various common laboratory solvents is summarized in the table below. It is important to note that **AM-8735** exhibits poor solubility in aqueous solutions.

Solvent	Solubility	Notes
Dimethyl Sulfoxide (DMSO)	> 10 mM	For preparing high-concentration stock solutions.
Ethanol	Information not available	
Phosphate-Buffered Saline (PBS)	Poor	Not recommended for preparing stock solutions.
Cell Culture Medium	Poor	Direct dissolution is not recommended.

Note: The poor aqueous solubility of **AM-8735** is further suggested by its in vivo formulation, which requires solubilizing agents such as 15% HP β CD and 1% Pluronic F68.^[1]

Stability of AM-8735

The stability of **AM-8735** in solution is a key factor for the reliability of long-term experiments. While specific quantitative stability data for **AM-8735** in cell culture medium over extended periods is not readily available, it is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of AM-8735 Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of **AM-8735** in DMSO.

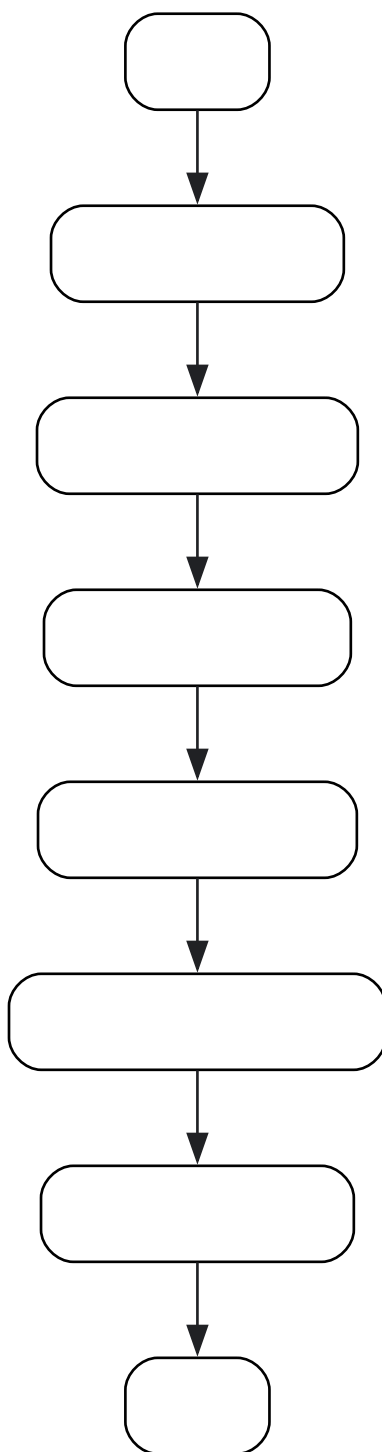
Materials:

- **AM-8735** (powder)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes

Procedure:

- Allow the **AM-8735** vial to equilibrate to room temperature before opening.
- Weigh the required amount of **AM-8735** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
- Vortex the solution until the **AM-8735** is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) or sonication may be used to aid dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Workflow for Stock Solution Preparation:



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Caption: Workflow for preparing a 10 mM stock solution of **AM-8735** in DMSO.

Cell-Based Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative activity of **AM-8735** in cancer cell lines with wild-type p53 (e.g., SJSA-1).

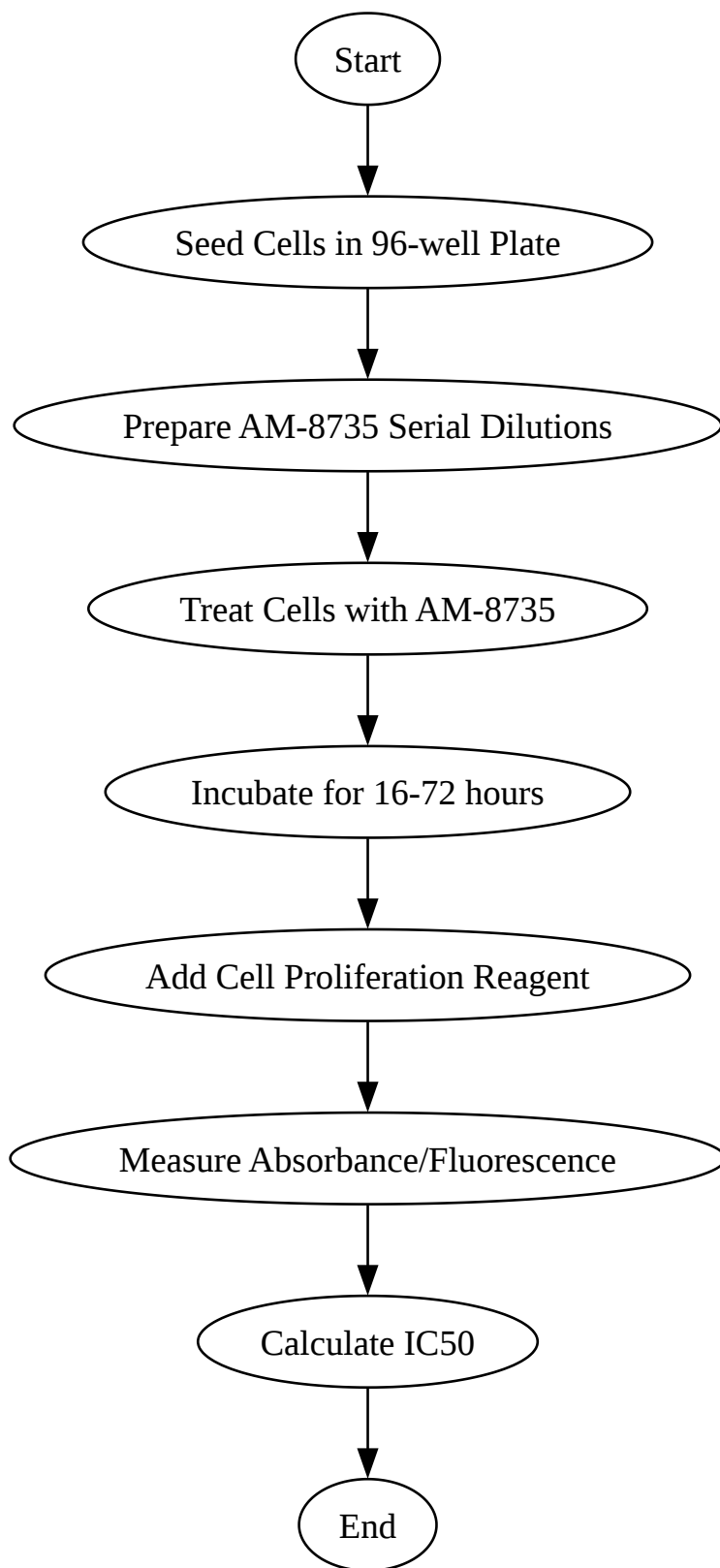
Materials:

- Wild-type p53 cancer cell line (e.g., SJSA-1)
- Complete cell culture medium
- **AM-8735** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., EdU-based assay, MTS, or resazurin)
- Plate reader

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **AM-8735** in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed 0.5% to avoid solvent toxicity.
- Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of **AM-8735**. Include a vehicle control (medium with the same final concentration of DMSO).
- Incubate the plate for the desired treatment duration (e.g., 16-72 hours).[1]
- After the incubation period, assess cell proliferation using a suitable assay according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.

- Calculate the IC₅₀ value by plotting the percentage of cell growth inhibition against the log of **AM-8735** concentration.



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Caption: **AM-8735** inhibits MDM2, leading to p53 stabilization and downstream effects.

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References

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- 2. Chemical Variations on the p53 Reactivation Theme - PMC [pmc.ncbi.nlm.nih.gov]
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